![molecular formula C14H21NO2 B3953545 2-ethoxy-N-(pentan-3-yl)benzamide](/img/structure/B3953545.png)
2-ethoxy-N-(pentan-3-yl)benzamide
Overview
Description
2-ethoxy-N-(pentan-3-yl)benzamide is a benzamide derivative, a class of compounds known for their wide range of applications in medicinal chemistry, industrial processes, and biological research. Benzamides are amide derivatives of benzoic acid and are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Benzamide compounds have been widely used in medical, industrial, biological, and potential drug industries . They have been associated with a variety of biological activities, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .
Mode of Action
Benzamide derivatives have been shown to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Benzamide derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Benzamide derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(pentan-3-yl)benzamide typically involves the condensation of 2-ethoxybenzoic acid with pentan-3-ylamine. This reaction can be catalyzed by various agents, including Lewis acids or acidic ionic liquids. The reaction is usually carried out under ultrasonic irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the synthesis of benzamide derivatives like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of 2-ethoxybenzoic acid.
Reduction: Formation of 2-ethoxy-N-(pentan-3-yl)amine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-ethoxy-N-(pentan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and analgesic activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(pentan-2-yl)benzamide: Known for its use as an inhibitor in protease applications.
2,3-Dimethoxybenzamide: Studied for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Known for its potential anti-tumor properties.
Uniqueness
2-ethoxy-N-(pentan-3-yl)benzamide is unique due to its specific ethoxy and pentan-3-yl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-ethoxy-N-pentan-3-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-11(5-2)15-14(16)12-9-7-8-10-13(12)17-6-3/h7-11H,4-6H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNYQKRVDINSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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